2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
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Overview
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with a molecular formula of C24H20FN3O4. This compound is notable for its unique structure, which includes a fluorophenyl group, a methylbenzoyl group, and an oxoethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoic acid, which can be synthesized via the Schiemann reaction.
Next, the 4-fluorobenzoic acid is reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylbenzoyl chloride and aminoacetyl chloride under controlled conditions to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and aminoacetyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorophenyl and oxoethyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19FN2O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C20H19FN2O5/c1-13-2-4-15(5-3-13)20(27)23-10-18(25)22-11-19(26)28-12-17(24)14-6-8-16(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
HUTZPBFKMXXHEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
sequence |
GGX |
Origin of Product |
United States |
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